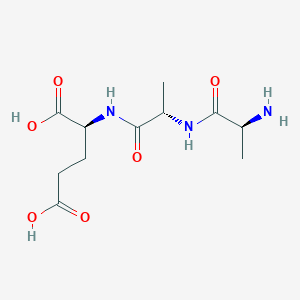
L-Glutamic acid, L-alanyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-alanyl-L-alanyl- is a dipeptide composed of L-glutamic acid and two L-alanine molecules. This compound is known for its high solubility, stability, and bioavailability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-alanyl-L-alanyl- typically involves the use of amino acid ester acyltransferase enzymes. One common method involves the use of immobilized Escherichia coli expressing this enzyme, which facilitates the continuous production of the dipeptide . The reaction conditions often include maintaining a temperature range of 20-35°C and a pH range of 8.0-9.0 .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-alanyl-L-alanyl- can be achieved through biotechnological processes. Metabolic engineering of Escherichia coli has been employed to enhance the production efficiency. This involves over-expressing specific enzymes and inactivating certain peptidases to increase the yield . Additionally, the use of calcium alginate beads as an entrapment carrier for immobilized cells has been found to improve stability and productivity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-alanyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, L-alanyl-L-alanyl-, which can have different functional properties and applications .
Scientific Research Applications
L-Glutamic acid, L-alanyl-L-alanyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-alanyl-L-alanyl- involves its breakdown into its constituent amino acids, which then participate in various metabolic pathways. The compound enhances protein synthesis, supports immune function, and maintains intestinal health . It also acts on molecular targets such as glutamine synthetase and various transport systems to exert its effects .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide composed of alanine and glutamine, known for its stability and solubility.
L-Glutamine: A single amino acid that plays a crucial role in various metabolic processes.
Uniqueness
L-Glutamic acid, L-alanyl-L-alanyl- stands out due to its combination of L-glutamic acid and two L-alanine molecules, which provides unique properties such as enhanced stability and bioavailability compared to other similar compounds .
Properties
CAS No. |
398149-00-3 |
|---|---|
Molecular Formula |
C11H19N3O6 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 |
InChI Key |
YLTKNGYYPIWKHZ-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















